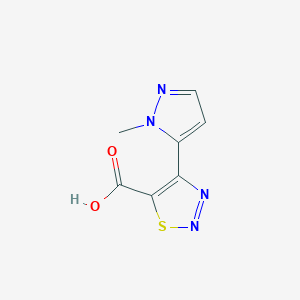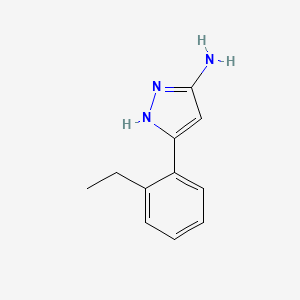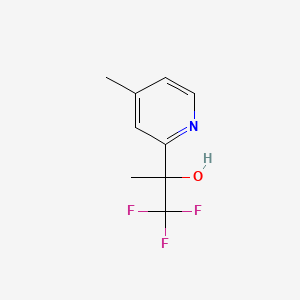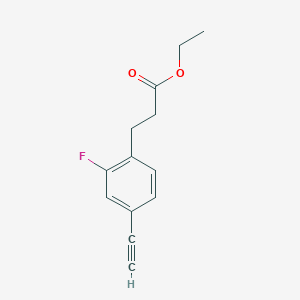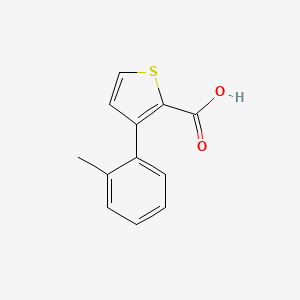
3-Nonylcyclopent-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nonylcyclopent-2-enone is an organic compound with the molecular formula C14H24O It is a cyclopentenone derivative characterized by a nonyl group attached to the third carbon of the cyclopent-2-enone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonylcyclopent-2-enone can be achieved through several methods. One common approach involves the reaction of cyclopent-2-enone with nonylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification methods ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nonylcyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Nonylcyclopent-2-enone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Nonylcyclopent-2-enone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Cyclopent-2-enone: A simpler analog without the nonyl group.
3-Methylcyclopent-2-enone: Similar structure with a methyl group instead of a nonyl group.
3-Phenylcyclopent-2-enone: Contains a phenyl group in place of the nonyl group
Uniqueness: 3-Nonylcyclopent-2-enone is unique due to the presence of the long nonyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and molecular recognition .
Propiedades
Fórmula molecular |
C14H24O |
|---|---|
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
3-nonylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-13-10-11-14(15)12-13/h12H,2-11H2,1H3 |
Clave InChI |
WQKZBSKGIHJOFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


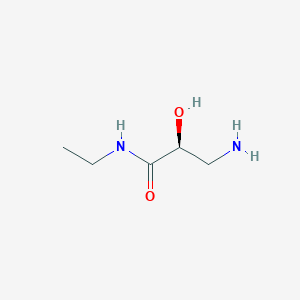
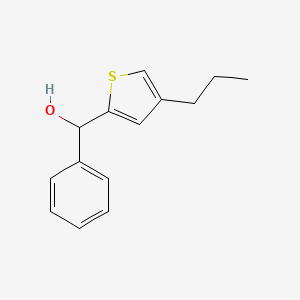

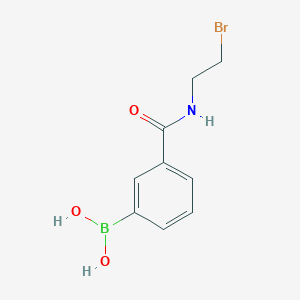
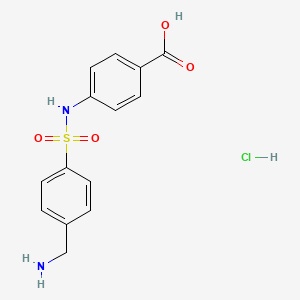
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)
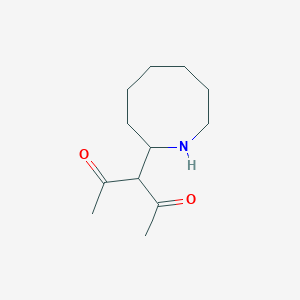
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
